Product packaging for Sodium heptadecafluorononanoate(Cat. No.:CAS No. 21049-39-8)

Sodium heptadecafluorononanoate

Cat. No.: B3115652
CAS No.: 21049-39-8
M. Wt: 486.06 g/mol
InChI Key: HMGYIWSXCDCHRF-UHFFFAOYSA-M
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Description

Historical Overview of Per- and Polyfluoroalkyl Substances Research and Industrial Development

The development of per- and polyfluoroalkyl substances (PFAS) dates back to the 1930s and 1940s. techspray.com One of the earliest and most well-known applications of PFAS chemistry was the creation of Polytetrafluoroethylene (PTFE), marketed by DuPont as Teflon, which highlighted the remarkable resistance of these compounds to heat, water, and oil. techspray.com

By the 1950s, the use of PFAS expanded significantly across numerous industrial sectors. techspray.com Two primary manufacturing processes, electrochemical fluorination (ECF) and fluorotelomerization, were developed to produce a wide range of PFAS. itrcweb.org These substances were incorporated into an array of consumer and industrial products due to their unique properties. itrcweb.orgmidwestadvocates.org Common applications included non-stick cookware, water-resistant clothing, stain-resistant fabrics and carpets, food packaging materials, and firefighting foams. techspray.comglacierfreshfilter.com

The first indications of the potential environmental and health impacts of PFAS began to emerge in the 1960s and 1970s. techspray.com Early studies started to identify the persistence of these chemicals in the environment and their tendency to accumulate in living organisms. techspray.com Occupational studies in the 1970s detected certain PFAS in the blood of exposed workers, and by the 1990s, these substances were also found in the blood of the general population. itrcweb.orgmidwestadvocates.org

The early 2000s marked a turning point in the scientific and public understanding of PFAS. Although manufactured for decades, PFAS were not widely documented in environmental samples until this period, largely due to the limited availability of suitable analytical methods. itrcweb.org A highly cited 2001 study reported the global distribution of perfluorooctanesulfonate (B1231939) (PFOS), a prominent PFAS compound, in wildlife, indicating its widespread environmental presence. wikipedia.org This growing body of evidence led to increased regulatory scrutiny and voluntary phase-outs of certain PFAS, such as the 2000 phase-out of perfluorooctanyl chemistries by the 3M company. itrcweb.org

Contemporary Significance of Sodium Heptadecafluorononanoate in Environmental and Material Sciences

This compound, as a member of the PFAS family, holds contemporary significance primarily due to its properties as a surfactant and its environmental persistence. cymitquimica.com Its unique chemical structure, with a fully fluorinated carbon chain, gives it high thermal stability, chemical resistance, and the ability to lower surface tension. cymitquimica.com These characteristics make it effective in repelling both water and oil. cymitquimica.com

In material science, compounds like this compound have been utilized in applications requiring these repellent properties, such as in coatings and textiles. cymitquimica.com The surfactant nature of this compound also makes it valuable in certain industrial processes. cymitquimica.com

The environmental significance of this compound stems from the very stability that makes it useful in materials science. cymitquimica.com Like many other PFAS, it is highly persistent in the environment and resistant to degradation, leading to its classification as a "forever chemical". cymitquimica.comfnbo.com This persistence raises concerns about its potential for bioaccumulation in living organisms and its long-term impact on ecosystems. cymitquimica.com The detection of various PFAS, including long-chain PFCAs like heptadecafluorononanoic acid, in environmental samples and human serum has prompted extensive research into their fate, transport, and potential effects. itrcweb.orgitrcweb.org

Table 2: Physical and Chemical Properties of this compound

Property Value
Appearance White, crystalline powder ontosight.ai
Solubility Soluble in water cymitquimica.com

Research Gaps and Future Directions in this compound Studies

While research on the broad category of PFAS has expanded significantly, there are still considerable knowledge gaps concerning individual compounds like this compound. Much of the existing research has focused on more historically prominent PFAS such as PFOA and PFOS. ags.org.uk

A primary area for future research is a more detailed understanding of the specific toxicological profile of this compound. Although general concerns about the health effects of PFAS exist, compound-specific data is often limited. itrcweb.org Further investigation is needed to fully characterize its behavior in various environmental compartments, including its mobility in soil and water, its potential to be taken up by plants and animals, and its ultimate environmental fate. fnbo.com

The development of more advanced analytical techniques to detect and quantify this compound and other specific PFAS at low concentrations in complex environmental matrices remains an important research direction. itrcweb.org Additionally, research into effective remediation technologies for removing persistent compounds like this compound from contaminated water and soil is crucial. fnbo.com

As regulatory actions and public concern lead to the phasing out of some PFAS, industry is developing replacement compounds. pfas.com A key future direction will be to ensure that any potential alternatives to this compound and similar substances are thoroughly evaluated to avoid replacing one persistent and potentially harmful chemical with another. pfas.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9F17NaO2 B3115652 Sodium heptadecafluorononanoate CAS No. 21049-39-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9HF17O2.Na/c10-2(11,1(27)28)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)26;/h(H,27,28);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMGYIWSXCDCHRF-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9F17NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50896632
Record name Sodium perfluorononanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50896632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21049-39-8
Record name Sodium perfluorononanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50896632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Derivatization Methodologies

Established Synthetic Routes for Sodium Heptadecafluorononanoate

The production of this compound relies on several well-documented synthetic strategies. These methods are crucial for obtaining this valuable fluorinated salt for various applications.

Oxidation-Based Preparations from Fluorine-Containing Olefins

A common approach to synthesizing perfluorinated carboxylic acids, the precursors to their corresponding sodium salts, involves the oxidation of fluorine-containing olefins. This method typically utilizes strong oxidizing agents to cleave the double bond of a perfluorinated alkene, yielding the desired carboxylate. While specific details for this compound were not found in the provided search results, the general principle of olefin oxidation is a fundamental and established route in perfluoro compound chemistry.

Ion Exchange Reactions for Production of Fluorinated Salts

Ion exchange technology presents a versatile method for the production of various fluorinated salts. This process typically involves passing a solution containing the desired fluorinated anion through an ion exchange resin that is pre-loaded with the desired cation, in this case, sodium. For instance, a solution containing the heptadecafluorononanoate anion could be passed through a cation exchange resin in the sodium form to yield this compound. This technique is widely applied in the purification and conversion of ionic species. google.comgoogle.com

Recent advancements have highlighted the use of cation exchange resins, such as Amberlyst 15DRY, for the on-demand generation of hydrogen fluoride (B91410) (HF) from stable salts like potassium fluoride (KF). miragenews.com This underscores the power of ion exchange in manipulating fluorinated compounds. The process involves swapping cations between a solid porous material and a salt solution. miragenews.com While this specific example produces HF, the underlying principle of cation exchange is directly applicable to the synthesis of this compound from another heptadecafluorononanoate salt.

The efficiency of fluoride removal from aqueous solutions using electrodialysis, a membrane-based ion exchange process, has also been studied. researchgate.net This further demonstrates the utility of ion exchange principles in managing fluorinated species in solution.

Acyl Chlorination and Hydrolysis Pathways

A robust and widely used method for the synthesis of carboxylic acids, and subsequently their salts, is through the hydrolysis of acyl chlorides. savemyexams.comyoutube.com In this pathway, a perfluorinated acyl chloride, heptadecafluorononanoyl chloride, would be reacted with water. youtube.com The high reactivity of acyl chlorides facilitates this hydrolysis, often proceeding readily at room temperature. savemyexams.com The carbon atom in the acyl chloride is highly electrophilic due to the electron-withdrawing effects of both the chlorine and oxygen atoms, making it susceptible to nucleophilic attack by water. savemyexams.com

Following the hydrolysis of the acyl chloride to form heptadecafluorononanoic acid, the acid is then neutralized with a sodium base, such as sodium hydroxide (B78521) (NaOH), to produce the final product, this compound. This two-step process, involving the formation and subsequent hydrolysis of an acyl chloride, provides a reliable route to the desired sodium salt. savemyexams.comyoutube.com

Synthesis of Related Fluorinated Compounds and Ionic Liquids Incorporating Heptadecafluorononanoate Anions

The heptadecafluorononanoate anion can be incorporated into a variety of other fluorinated compounds, including sulfonates and ionic liquids, expanding its utility in materials science and surfactant chemistry.

Formation of Fluorinated Sodium Sulfonates

The synthesis of fluorinated sodium sulfonates can be achieved through various methods, often starting from different fluorinated precursors. While the direct conversion of this compound to a sulfonate was not detailed in the search results, general methods for synthesizing fluorinated sulfonates are well-established. For example, new classes of fluorinated sulfonate surfactants have been synthesized where a perfluoroalkyl chain is interrupted by an ether oxygen or methylene (B1212753) units. researchgate.net These multi-step syntheses often involve reactions such as fluoroiodonation, ethylation, chlorination, and hydrolysis. researchgate.net

Another approach involves the use of microwave-assisted synthesis to convert bromides to sodium sulfonates, which can then be further functionalized. nih.gov While not directly starting from a carboxylate, this highlights a modern and efficient method for creating C-S bonds in fluorinated systems.

Preparation of Potassium Heptadecafluorononanoate Precursors

The synthesis of precursors for potassium heptadecafluorononanoate, primarily heptadecafluorononanoic acid (PFNA), relies on established industrial methods for producing per- and polyfluoroalkyl substances (PFAS). nih.govnih.gov The two principal routes for creating the perfluorinated carbon chain are electrochemical fluorination (ECF) and fluorotelomerization. nih.govresearchgate.net

In the Electrochemical Fluorination (ECF) process, also known as the Simons Process, a starting organic compound, such as a sulfonyl halide (e.g., CₓHᵧSO₂X), is dissolved in anhydrous hydrogen fluoride. researchgate.net An electric current is passed through the solution, causing the substitution of hydrogen atoms with fluorine atoms at a nickel anode. This method characteristically produces a mixture of linear and branched-chain isomers, with the yield of the desired product generally decreasing as the carbon chain length increases. researchgate.net The resulting perfluoroalkylsulfonyl fluorides can then be further processed to yield the corresponding carboxylic acid.

The Fluorotelomerization process involves the reaction of a perfluoroalkyl iodide (the "telogen"), such as perfluoroethyl iodide, with tetrafluoroethylene (B6358150) (the "taxogen"). researchgate.net This creates a mixture of longer-chain perfluoroalkyl iodides. These intermediates are then reacted with ethylene (B1197577) to form fluorotelomer iodides, which can be oxidized to produce perfluorocarboxylic acids (PFCAs) of varying chain lengths. researchgate.net

Wastewater analysis has also identified fluorotelomer alcohols (FTOHs) as significant precursors that can undergo biotransformation. umweltbundesamt.de This process can lead to the formation of intermediates like unsaturated fluorotelomer carboxylic acids (FTUCAs) and ultimately result in the formation of persistent PFCAs, including heptadecafluorononanoic acid. umweltbundesamt.de Once heptadecafluorononanoic acid is synthesized, it can be neutralized with potassium hydroxide or another potassium base to form the potassium heptadecafluorononanoate salt.

Mechanistic Investigations of Synthetic Processes

Understanding the mechanisms behind the synthesis of this compound is crucial for optimizing production and minimizing impurities. The core of the synthesis lies in the formation of the highly stable carbon-fluorine (C-F) bonds that define this class of compounds. chemicalinsights.org

Influence of Reaction Conditions on Yield and Purity

The yield and purity of the final this compound product are heavily dependent on the conditions employed during the initial synthesis of its perfluorinated precursor. In the ECF process, for instance, variables such as voltage, temperature, and the concentration of the organic substrate in the hydrogen fluoride electrolyte are critical. These parameters influence the efficiency of the fluorination process and the distribution of isomers. researchgate.net Sub-optimal conditions can lead to incomplete fluorination or increased formation of branched isomers, which are considered impurities.

The table below illustrates the hypothetical influence of key reaction parameters on the synthesis of perfluorinated precursors via Electrochemical Fluorination.

Interactive Data Table: Hypothetical Influence of ECF Reaction Conditions

Parameter Condition Change Potential Effect on Yield Potential Effect on Purity (Linear Isomer %) Rationale
Voltage Increase Decrease Decrease Higher voltage can lead to fragmentation of the carbon chain and increased branching.
Temperature Increase Variable Decrease May increase reaction rate but can also promote side reactions and degradation, affecting both yield and isomer distribution.

Kinetic Studies of Fluorinated Anion Formation

The formation of the perfluorinated anion itself, subsequent to the synthesis of the acid, is a standard acid-base neutralization reaction. When heptadecafluorononanoic acid (a strong acid due to the electron-withdrawing effect of the fluorine atoms) reacts with a base like sodium hydroxide, the deprotonation to form the heptadecafluorononanoate anion is rapid and essentially instantaneous in solution. The kinetics of this step are not rate-limiting compared to the complex, multi-step synthesis of the fluorinated carbon chain.

Emerging Methodologies for Sustainable Synthesis of Per- and Polyfluoroalkyl Substances

Growing concerns over the environmental persistence and potential health risks of PFAS have spurred research into more sustainable synthesis methods. acs.orgsustainabilitymag.com The goal is to develop processes that are safer, produce less waste, and create substances that are less persistent in the environment, aligning with the principles of Green Chemistry. acs.org

One innovative approach involves the use of microfluidic flow reactors. europeanpharmaceuticalreview.com Researchers have developed systems that use caesium fluoride as a safer alternative fluorine source, enabling the efficient fluorination of organic intermediates. europeanpharmaceuticalreview.com This method offers enhanced safety by containing all intermediates within the microfluidic system and can improve reaction efficiency. europeanpharmaceuticalreview.com

Another area of innovation is the application of Artificial Intelligence (AI) in materials research and development. sustainabilitymag.com AI tools can analyze vast chemical databases and scientific literature to identify shorter, more efficient reaction pathways. sustainabilitymag.com This can help in designing syntheses that avoid hazardous materials and target higher yields, contributing to a more sustainable chemical industry. sustainabilitymag.com These emerging strategies hold the potential to revolutionize the production of fluorinated compounds, moving away from legacy methods toward environmentally benign alternatives. chemistryworld.com

Environmental Distribution and Transport Dynamics

Environmental Occurrence and Global Distribution Patterns

Perfluorononanoic acid (PFNA) is detected globally in various environmental compartments due to its widespread use in industrial processes and consumer products, coupled with its resistance to degradation. pfaswaterexperts.orgwikipedia.org Industrial facilities involved in fluoropolymer production and manufacturing are significant point sources of PFNA contamination. pfaswaterexperts.org

PFNA is frequently detected in aqueous environments, including drinking water and wastewater. The United States Environmental Protection Agency (EPA) has included PFNA in its monitoring programs due to its potential health risks and prevalence in water supplies. nih.gov In a nationwide study of U.S. drinking water treatment plants, PFNA was detected in all 50 samples, with concentrations in treated drinking water ranging from 0.3 to 17 ng/L. nih.gov Certain regions, particularly those near industrial facilities or military sites where firefighting foams were used, show higher concentrations. For instance, public water systems in states like New Jersey, Michigan, and California have reported notable PFNA contamination. pfaswaterexperts.org The state of New Jersey was the first to establish a maximum contaminant level (MCL) for PFNA in drinking water at 13 parts per trillion (ppt), which is equivalent to 13 ng/L. pfaswaterexperts.org

Wastewater treatment plants (WWTPs) are also significant conduits for PFNA into the environment. A meta-analysis of PFAS concentrations in U.S. WWTPs showed that PFNA concentrations in effluent have been declining over time, likely due to regulatory changes and phase-outs of its production. acs.org For example, at one Nevada WWTP, PFNA concentrations in effluent showed a significant decline between 2012 and 2020. acs.org However, WWTPs can also be a source of PFNA through the breakdown of precursor compounds. acs.org Up to 0.4 µg/L of PFNA has been detected in the effluents from some WWTPs. researchgate.net

Table 1: Reported Concentrations of PFNA in Aqueous Systems

Environmental Matrix Location Concentration Range
Treated Drinking Water United States (nationwide) 0.3 - 17 ng/L nih.gov
Drinking Water New Jersey, USA MCL of 13 ng/L pfaswaterexperts.org
Surface Water Rhode Island & NY Metro, USA Max: 14 ng/L nih.gov
Surface Water Conasauga River, GA/TN, USA 12.3 - 456 ng/L nih.gov
Groundwater Swedish Aquifer Max: 11 ng/L nih.gov
River Water Swedish Aquifer Max: 13 ng/L nih.gov
Wastewater Effluent United States Up to 400 ng/L researchgate.net

PFNA is found in soil, sediment, and air, often as a result of industrial emissions and atmospheric deposition. pfaswaterexperts.orgnih.gov Soil and sediment near fluorochemical manufacturing plants are often contaminated with PFNA. pfaswaterexperts.org For instance, a study across various U.S. Air Force sites reported PFNA concentrations in surface soil and sediment at 23 µg/kg and 59 µg/kg, respectively. nih.gov Another study at military installations found a maximum PFNA concentration of 59.0 µg/kg in sediment. nih.gov

In the atmosphere, PFNA can be transported over long distances. nih.govmit.edu While present in the gas phase, it is more commonly associated with particulate matter. unc.edu Atmospheric concentrations of perfluoroalkyl acids are generally in the range of 1-30 pg/m³ in outdoor air, with higher levels near industrial sources. itrcweb.org

Table 2: Reported Concentrations of PFNA in Abiotic Matrices

Environmental Matrix Location Concentration Range
Surface Soil United States (Air Force sites) 23 µg/kg nih.gov
Sediment United States (Air Force sites) 59 µg/kg nih.gov
Sediment United States (Military installations) Max: 59.0 µg/kg nih.gov
Outdoor Air General 1 - 30 pg/m³ itrcweb.org

The spatial distribution of PFNA is often linked to proximity to sources. In river systems, PFNA concentrations have been observed to increase downstream of urban and industrial areas. For example, in the Rio Grande, the sum of PFAS concentrations, including PFNA, increased by an order of magnitude as the river flowed through Albuquerque, New Mexico. usgs.gov Globally, higher concentrations of perfluorocarboxylates, including PFNA, have been reported in the coastal waters of China and Europe. nih.gov

Temporal trends for PFNA show a mixed pattern. In some regions, concentrations have declined following the phase-out of certain PFAS production processes. acs.orgnih.gov For instance, a significant decline in the median concentrations of C7-C12 perfluorocarboxylates was observed between 2012 and 2018 in the coastal seas of China and Europe, and between 2004 and 2017 in the Great Lakes. nih.govacs.org Conversely, the atmospheric degradation of precursor compounds can act as an ongoing source of PFNA, leading to its continued presence and deposition in remote areas. nih.govmit.edu

Mechanisms of Environmental Transport

The transport of PFNA in the environment is facilitated by both atmospheric and aqueous pathways, contributing to its global distribution.

Atmospheric transport is a key mechanism for the long-range distribution of PFNA. nih.govmit.edu PFNA and its volatile precursors can be released into the atmosphere from industrial facilities. nih.gov These compounds can then be transported over vast distances before being deposited back to the Earth's surface through wet and dry deposition. unc.edunih.gov Modeling studies indicate that a significant fraction of emitted PFAS can be transported more than 150 km from the source. nih.gov Wet deposition, primarily through rainfall, is considered a more effective removal mechanism for PFAS from the atmosphere than dry deposition. unc.edu The ratio of long-chain to short-chain perfluorocarboxylic acids, including PFNA, has been found to increase with distance from source regions, indicating the importance of atmospheric transport and transformation in their environmental distribution. nih.gov

Once in terrestrial and aquatic systems, PFNA is highly mobile in water. Its high solubility and low tendency to adsorb to most soils and sediments allow it to readily migrate through the aqueous phase. pfaswaterexperts.orgnih.gov This mobility poses a significant threat to groundwater resources. pfaswaterexperts.orgnih.gov Contamination of groundwater can occur through the leaching of PFNA from contaminated soils, infiltration of contaminated surface water, and disposal of waste containing the compound. pfaswaterexperts.orgitrcweb.org Studies have shown a general increase in PFOS and PFOA concentrations with depth in subsurface soils, suggesting a downward migration towards the groundwater table, a process that is also relevant for PFNA. nih.gov The persistence of PFNA means that groundwater contamination can be a long-term problem, with concentrations in monitoring wells remaining stable for years. nih.gov In a study of groundwater in a Chinese alluvial-pluvial plain, PFNA was detected with a frequency of 90.32%. nih.gov

Sorption and Desorption Dynamics in Soil and Sediments

The movement and persistence of Sodium Heptadecafluorononanoate, a salt of perfluorononanoic acid (PFNA), in the environment are significantly influenced by its interaction with soil and sediments. Sorption, the process by which a substance adheres to a solid surface, and its reverse, desorption, are critical determinants of PFNA's fate and transport. These dynamics are complex, involving both physical and chemical interactions. uw.edu.pl Physical sorption arises from van der Waals forces, while chemisorption involves the formation of stronger chemical bonds between the compound and specific sites on the sorbent material. uw.edu.pl

Kinetic studies reveal that sorption is not always an instantaneous equilibrium process. Models like the two-compartment first-order kinetic model are used to describe the fast and slow sorption phases. koreascience.kr For some organic compounds, the equilibration time for sorption onto black carbon in sediment is longer than onto general organic carbon, due to the smaller micropore size of black carbon. koreascience.kr Desorption often exhibits hysteresis, meaning the compound does not detach as readily as it sorbed, leading to long-term retention in soils and sediments. nih.gov

Organic carbon (OC) content in soil and sediments has traditionally been viewed as a primary factor governing the partitioning of hydrophobic compounds, including long-chain PFAS like PFNA. nih.gov The general principle is that the hydrophobic fluorinated carbon chain of the PFNA molecule has an affinity for the organic matter in soils, leading to its removal from the aqueous phase. For many PFAS, sorption coefficients increase with the length of the carbon chain, indicating that hydrophobic interactions are a dominant mechanism. wur.nl

However, the role of organic carbon is not absolute and can be complex. Recent analyses indicate that for anionic PFAS, the relationship between the fluorinated tail and organic carbon is not a robust predictor of sorption in soils with low OC content. nih.gov Some studies have even reported little change in sorption with increasing OC content. nih.gov This suggests other mechanisms and soil properties are at play. For instance, the retention of certain zwitterionic PFAS (which have both positive and negative charges) has been linked to both organic carbon content and the presence of poorly crystalline metal oxides. nih.gov In contrast, the retention of anionic PFAS like PFNA was found to be nearly independent of soil properties and primarily a function of molecular hydrophobicity, with the length of the fluorinated side chain being the main predictor. nih.gov

Furthermore, the type of organic matter matters. Studies on other hydrophobic compounds show that sorption occurs on both aromatic and aliphatic parts of sedimentary organic matter, with rigid paraffinic domains contributing to sorption non-linearity. nih.gov The sorption affinity can vary between different organic fractions, with one study showing the order of affinity as humin > humic acid > whole sediment. nih.gov The presence of other substances, such as dissolved organic carbon in the water, can also affect the sorption of PFAS to carbon-rich materials. ub.edu

Bioaccumulation and Trophic Transfer in Ecological Systems

Bioaccumulation is the process by which substances like PFNA build up in an organism at a rate faster than they can be metabolized or excreted. This occurs through uptake from the surrounding environment (bioconcentration) and through the consumption of contaminated food (biomagnification). wikipedia.org PFNA, as a long-chain perfluorinated carboxylic acid (PFCA), has been shown to bioaccumulate, with evidence indicating that it can undergo trophic magnification, where its concentration increases at successively higher levels in a food web. epa.gov

The bioaccumulation potential of PFAS is often assessed using several metrics researchgate.net:

Bioaccumulation Factor (BAF): The ratio of the chemical's concentration in an organism to its concentration in the surrounding water.

Biota-Sediment Accumulation Factor (BSAF): The ratio of the chemical's concentration in an organism to its concentration in the sediment. nih.gov

Trophic Magnification Factor (TMF): A measure of how much a chemical's concentration increases for each trophic level increase in a food web. A TMF greater than 1 indicates biomagnification. nih.gov

Studies have shown that for PFAS, BAFs tend to increase with the length of the perfluoroalkyl chain. nih.gov For PFNA, TMFs greater than 1 have been observed in certain tropical estuarine food webs, indicating its potential to biomagnify. nih.gov The accumulation patterns can vary significantly among different groups of organisms, such as bivalves, crustaceans, and fish, suggesting different routes of exposure. nih.gov

PFNA has been detected in a wide range of wildlife and aquatic organisms globally, highlighting its persistence and bioaccumulative nature. researchgate.netresearchgate.net As a long-chain PFCA, it tends to accumulate in organisms, contributing significantly to the contamination of animal-derived foods. nih.gov Due to its affinity for proteins, PFNA is prone to accumulate in blood and protein-rich tissues like the liver and kidney. nih.gov

In aquatic ecosystems, PFNA is one of the C9-C11 PFCAs that, along with perfluorooctanesulfonic acid (PFOS), are often observed in biota. nih.gov In a study of the Lake Huron aquatic food web, C8-C14 PFAS, which includes PFNA, were generally found to have biomagnification factors (BMFs) greater than 1, suggesting they biomagnify from prey to predator. nih.gov A study in a tropical mangrove food web also found TMFs >1 for PFNA. nih.gov

Data from various studies provide insight into the bioaccumulation of PFNA and related compounds in aquatic life.

CompoundOrganism/SystemFactorValueReference
PFNATropical Estuarine Food WebTMF>1 nih.gov
C8-C14 PFCAs (includes PFNA)Lake Huron Aquatic Food WebBMF>1 nih.gov
PFNAAir-breathing mammals (predator-prey)BMF1.2 - 111 epa.gov
PFNASelected Food ChainsTMF2.9 - 9.88 epa.gov
PFNAAquatic Piscivorous Food WebsTMF0.33 - 1.22 epa.gov
PFAsDaphnia magnaBAF91 - 380 L/kg nih.gov

TMF: Trophic Magnification Factor; BMF: Biomagnification Factor; BAF: Bioaccumulation Factor.

The data shows that PFNA consistently bioaccumulates and biomagnifies, particularly in air-breathing animals and at higher trophic levels. epa.gov While it does not consistently accumulate in all water-breathing animals, the potential for trophic transfer is evident. epa.gov Species-specific differences in bioaccumulation are significant and are influenced by diet, protein content in tissues, and the activity of transport proteins. nih.gov

Modeling of Environmental Fate and Transport

Predicting the environmental behavior of this compound requires the use of sophisticated models that simulate its movement and distribution. ny.gov These models are essential tools for understanding how PFAS migrate through different environmental compartments like air, water, and soil, and for assessing potential risks. itrcweb.org Factors influencing fate and transport include the compound's chemical characteristics (like chain length and functional group) and the properties of the environmental system. itrcweb.org

Physico-chemical Property-Based Predictive Models

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are in silico tools used to predict the properties and activities of chemicals based on their molecular structure. promisces.eu These models relate numerical representations of a chemical's structure (molecular descriptors) to its physicochemical properties, environmental fate, or toxicity. promisces.eumdpi.com For the thousands of existing PFAS, measuring these properties experimentally is impractical, making predictive models a critical necessity. mdpi.com

A framework for developing PFAS-specific QSPR models involves gathering measured data, supplementing it with quantum-chemical predictions, and then building the model. mdpi.com However, a review of 38 available in silico models for PFAS found that while many were scientifically valid, there was still a significant need to develop models for properties related to environmental fate and transport, such as partition coefficients and degradation rates. promisces.eu Existing models can be used to predict properties like the octanol-water partition coefficient, water solubility, and bioconcentration factor, which are crucial inputs for larger transport models. nih.gov The objective is to create tools that are simple enough for rapid and routine use in initial site investigations and risk assessments. arizona.edu

Hydrogeological and Atmospheric Transport Simulations

Hydrogeological and atmospheric models simulate the large-scale movement of contaminants through groundwater and the air, respectively. These simulations are vital for understanding the long-range transport of persistent chemicals like PFNA.

Hydrogeological Simulations: Groundwater is a significant pathway for PFAS contamination. lu.se Numerical models like MODFLOW are used to simulate groundwater flow and the advective transport of dissolved PFAS. usgs.govnih.gov These three-dimensional models can account for complex hydrostratigraphy and are used to identify potential contamination pathways from source zones, such as industrial sites or areas where firefighting foams were used. usgs.govtaftlaw.com For example, a model was developed for Joint Base McGuire-Dix-Lakehurst in New Jersey to simulate the regional groundwater flow and predict the extent of PFAS contamination from historical sources. usgs.gov Such models can use particle-tracking to trace flow paths forward from a source or backward from a point of contamination to identify a potential source area. usgs.gov The presence of PFAS precursors can significantly impact the concentration and duration of groundwater plumes, extending them by decades. nih.gov

Atmospheric Transport Simulations: The atmosphere is a key pathway for the global distribution of PFAS, including the formation of PFNA from volatile precursor compounds. researchgate.netmit.edu Global chemical transport models, such as GEOS-Chem, are used to simulate the atmospheric degradation of precursors like fluorotelomer alcohols (FTOHs) into PFCAs, as well as their subsequent transport and deposition. nih.govrsc.org Wet deposition (rain and snow) is the primary removal mechanism for atmospheric PFCAs. mit.edu

Simulations have shown that the atmospheric degradation of precursors can be a significant indirect source of PFNA in the environment, with yields varying based on location and season. mit.edunih.gov Models predict that the ratio of long-chain to short-chain PFCAs increases with distance from source regions. researchgate.netrsc.org While these models can capture general deposition patterns, they sometimes underestimate PFNA deposition in remote locations like the Arctic, suggesting that all sources and transport pathways may not yet be fully understood. mit.edunih.govrsc.org The total atmospheric source of PFCAs is estimated to be between 6 and 185 tonnes per year globally. nih.gov

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Targeted Analysis

Targeted analysis, which focuses on identifying and quantifying specific compounds, overwhelmingly relies on the coupling of chromatographic separation with mass spectrometric detection.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the leading technique for the analysis of sodium heptadecafluorononanoate and other PFAS in various matrices. nih.gov This method offers high sensitivity and selectivity, which is crucial for detecting the low concentrations at which these compounds are often found in environmental and biological samples. nih.govnih.gov

The process typically involves a liquid chromatograph (LC) to separate the components of a sample mixture, followed by a tandem mass spectrometer (MS/MS) for detection and quantification. nih.gov The LC separates compounds based on their chemical properties, and the MS/MS provides specific identification by breaking down the molecules and analyzing the resulting fragments. nih.gov This two-step process allows for the accurate measurement of target analytes even in complex sample matrices. nih.gov

Recent advancements in LC-MS/MS have focused on improving the analysis of a wider range of PFAS, including newly identified compounds and their precursors. chromatographyonline.com High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is increasingly used for non-targeted analysis to identify unknown fluorinated compounds in complex samples. chromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS)

While LC-MS/MS is more common for non-volatile compounds like this compound, gas chromatography-mass spectrometry (GC-MS) is a valuable tool for analyzing volatile and semi-volatile PFAS. thermofisher.com For non-volatile PFAS, a derivatization step is often required to make them suitable for GC analysis. researchgate.net This involves a chemical reaction to convert the analyte into a more volatile form.

GC-MS separates compounds based on their boiling points and interaction with a stationary phase within a capillary column. researchgate.netresearchgate.net The separated compounds are then ionized and detected by a mass spectrometer. nih.gov High-resolution GC-MS (GC-HRMS) is an emerging technique for the non-targeted analysis of PFAS, providing rich datasets and access to extensive spectral libraries for compound identification. nih.gov

Total Fluorine Quantification Methods

Extractable Organic Fluorine (EOF) Analysis

Extractable Organic Fluorine (EOF) analysis measures the amount of fluorine in a sample that is part of an organic molecule and can be extracted using a solvent. qa-group.com This method serves as a screening tool to estimate the total concentration of extractable organofluorine compounds, including PFAS. qa-group.comnih.gov The analysis is typically performed using combustion ion chromatography (CIC), where the extracted organic compounds are combusted, and the resulting fluoride (B91410) is measured by ion chromatography. qa-group.comoru.se

EOF analysis is particularly useful for identifying samples with elevated levels of PFAS that may require more detailed, targeted analysis. nih.gov Research has shown that in some contaminated samples, the majority of the EOF content cannot be attributed to the targeted PFAS, indicating the presence of unknown organofluorine compounds. oru.se

Total Organic Fluorine (TOF) and Total Fluorine (TF) Determination

Total Organic Fluorine (TOF) and Total Fluorine (TF) are even broader screening parameters. eurofins.com TF measures all fluorine in a sample, both organic and inorganic, while TOF specifically quantifies the fluorine bound to organic compounds. nih.gov These methods are increasingly important as regulations move towards limiting the entire class of PFAS compounds. eurofins.com

The determination of TOF often involves calculating the difference between TF and total inorganic fluorine (TIF). nih.gov These analyses are also commonly performed using combustion ion chromatography (CIC). analytical-group.comnih.gov TOF analysis is a critical metric for assessing PFAS contamination in various materials, as targeted methods may miss a significant portion of the total PFAS content. nih.gov

Combustion Ion Chromatography Coupled Methods

Combustion Ion Chromatography (CIC) is a powerful technique that underpins several of the total fluorine quantification methods. acs.org In CIC, a sample is combusted at high temperatures in an oxygen and argon atmosphere, which converts all fluorine-containing compounds into hydrogen fluoride (HF). acs.orgalsglobal.com The resulting gas is then collected in an absorption solution, and the fluoride concentration is determined by ion chromatography. acs.orglabcompare.com

CIC is a non-selective method that provides a measure of the total fluorine content but does not identify individual compounds. chromatographyonline.com It is a valuable complementary tool to targeted analyses like LC-MS/MS, as it can indicate the presence of PFAS that are not included in targeted compound lists. acs.orgchemrxiv.org The efficiency of the combustion process can vary depending on the specific PFAS and the sample matrix, which is an important consideration for data interpretation. researchgate.net

Spectroscopic Techniques for Surface Characterization

Spectroscopic methods are invaluable for characterizing the surface properties of materials, including those coated with or containing this compound.

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique used to determine the elemental and chemical composition of the top few nanometers of a material's surface. thermofisher.comresearchgate.netnih.gov This makes it particularly well-suited for analyzing materials intentionally coated with or inadvertently contaminated by this compound.

In an XPS analysis, the sample is irradiated with X-rays, causing the emission of core-level electrons. nih.gov The kinetic energy of these photoelectrons is measured, which is inversely related to their binding energy. The binding energy is characteristic of the element and its chemical environment, allowing for detailed chemical state analysis. researchgate.net For materials containing this compound, XPS can confirm the presence of fluorine and sodium on the surface and provide information about the chemical structure of the fluorinated carbon chain. norden.org

The process involves placing the coated material in a high-vacuum chamber and exposing it to a monochromatic X-ray source, typically Al Kα or Mg Kα. nih.gov The emitted photoelectrons are collected by an analyzer, which measures their kinetic energy. The resulting spectrum shows peaks corresponding to the different elements present on the surface. High-resolution scans of specific elemental peaks can reveal subtle shifts in binding energy, providing insights into the chemical bonding and oxidation states of the atoms. nih.gov

Table 1: Key Aspects of XPS Analysis for this compound Coated Materials

ParameterDescription
Technique Principle Based on the photoelectric effect, where X-rays eject core-level electrons from surface atoms.
Information Obtained Elemental composition and chemical state of the top 1-10 nanometers of a surface. thermofisher.comnih.gov
Application Confirming the presence of fluorine and sodium, and characterizing the chemical structure of the fluorinated coating. norden.org
Instrumentation Requires a high-vacuum system, an X-ray source, and an electron energy analyzer. nih.gov
Data Interpretation Analysis of binding energies to identify elements and chemical states.

Sample Preparation and Matrix Effects in Environmental and Product Samples

The analysis of this compound in environmental and product samples is often complicated by the presence of other substances that can interfere with the measurement. Therefore, effective sample preparation is a critical step to isolate the target analyte and minimize these matrix effects. organomation.com

The goal of extraction is to efficiently remove this compound from the sample matrix (e.g., water, soil, consumer product) and concentrate it for analysis. Solid-phase extraction (SPE) is a widely used technique for this purpose. itrcweb.orgresearchgate.net The choice of SPE sorbent is crucial and depends on the properties of the analyte and the sample matrix. For PFAS like this compound, sorbents such as weak anion exchange (WAX) cartridges are often employed. researchgate.net

The optimization of extraction protocols involves several key steps:

Sorbent Selection: Choosing the appropriate SPE cartridge material (e.g., WAX, HLB). researchgate.net

Solvent Conditioning: Activating the SPE cartridge with a suitable solvent, such as methanol, to ensure proper interaction with the sample. researchgate.net

Sample Loading: Passing the sample through the conditioned cartridge to retain the analyte.

Washing: Rinsing the cartridge with a weak solvent to remove interfering compounds without eluting the target analyte.

Elution: Using a stronger solvent, often containing a modifier like ammonium (B1175870) hydroxide (B78521), to release the analyte from the sorbent.

A study on the optimization of SPE for perfluorooctanoic acid (PFOA) in landfill leachate provides a relevant example. The study investigated various parameters, including the type of SPE cartridge, activation reagent, pH, ionic strength, and elution solvent. researchgate.net The results indicated that for treated leachate, a weak anion exchange (WAX) cartridge activated with methanol, with the addition of potassium chloride to control ionic strength, and elution with ammoniated methanol, provided the optimal recovery. researchgate.net

Matrix interferences can significantly impact the accuracy and precision of PFAS analysis. These interferences can arise from co-extracted organic compounds, salts, and other components of the sample matrix. researchgate.net Several strategies are employed to mitigate these effects:

Cleanup Procedures: After the initial extraction, a cleanup step may be necessary to further remove interfering substances. This can involve using different types of sorbents, such as graphitized carbon, to trap specific types of interferences. itrcweb.org

Isotope Dilution: This is a powerful technique for correcting for matrix effects. It involves adding a known amount of an isotopically labeled version of this compound to the sample before extraction. Since the labeled standard behaves chemically identically to the native analyte, any loss or signal suppression during the analytical process will affect both equally. By measuring the ratio of the native analyte to the labeled standard, accurate quantification can be achieved. youtube.com

Instrumental Techniques: Modern analytical instruments, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), offer high selectivity, which helps to distinguish the target analyte from interfering compounds. speciation.net

Table 2: Common Interference Mitigation Strategies in PFAS Analysis

StrategyDescription
Solid-Phase Extraction (SPE) Cleanup Utilizes sorbents like graphitized carbon to remove matrix components post-extraction. itrcweb.org
Isotope Dilution Involves adding a labeled internal standard to the sample to correct for matrix-induced signal suppression or enhancement. youtube.com
Liquid Chromatography (LC) Separation Chromatographically separates the analyte of interest from co-extracted interferences before detection. speciation.net
Tandem Mass Spectrometry (MS/MS) Provides high selectivity by monitoring specific precursor-to-product ion transitions for the target analyte. speciation.net

Method Validation and Quality Assurance in PFAS Analysis

To ensure the reliability and comparability of analytical data for this compound, robust method validation and quality assurance/quality control (QA/QC) procedures are essential. mdpi.com

Interlaboratory comparison studies (ILCS), also known as proficiency testing, are a critical component of QA/QC. nih.gov In these studies, multiple laboratories analyze the same set of samples containing known or unknown concentrations of PFAS, including this compound. The results are then compared to assess the performance and comparability of the participating laboratories. nih.govnist.gov

These studies help to:

Evaluate Method Performance: Assess the accuracy and precision of the analytical methods used by different laboratories. nih.gov

Identify Methodological Biases: Reveal systematic errors in analytical procedures.

Improve Data Comparability: Promote consistency in results across different analytical facilities. nih.gov

Establish a Network of Reliable Laboratories: A quality assurance program as part of the HBM4EU project successfully created a network of European laboratories with high analytical comparability and accuracy for PFAS analysis. nih.gov

A notable example is the NIST PFAS-NTA Interlaboratory Study (PFAS-NTAILS), which was designed to compare the results of laboratories using non-targeted analysis (NTA) techniques for identifying PFAS. nist.govnist.gov Such studies are crucial for advancing the state of the art in PFAS analysis and ensuring that data generated for regulatory and research purposes is of high quality and defensible. The mean relative standard deviation of the participants' results in one study significantly improved from 22% to 13% over four rounds of testing, demonstrating the value of these programs. nih.gov

Advanced Oxidation Processes (AOPs) for Degradation

Given the recalcitrance of this compound to natural degradation, researchers have focused on developing robust chemical treatment methods. Advanced Oxidation Processes (AOPs) are a class of procedures designed to generate highly reactive species, such as hydroxyl radicals (•OH), to break down persistent organic pollutants. wikipedia.org These methods have shown promise in the degradation of PFAS compounds.

Sonochemical degradation utilizes high-frequency ultrasound to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. nih.gov This process generates localized hot spots with extremely high temperatures and pressures, leading to the pyrolysis of compounds at the bubble-vapor interface and the formation of reactive radicals. mdpi.com

Studies on similar PFAS compounds have shown that sonolysis can be an effective degradation method. nih.gov The degradation is thought to occur through the cleavage of the headgroup, followed by the rapid breakdown of the perfluoroalkyl chain. nih.gov The efficiency of sonochemical degradation is influenced by several factors, including ultrasonic frequency, power density, and the presence of other substances in the water. nih.govresearchgate.net For instance, the degradation of perfluoroalkyl substances has been shown to be more rapid at basic pH levels. ucl.ac.uk

Table 1: Sonochemical Degradation of Perfluoroalkyl Carboxylic Acids (PFCAs) of Varying Chain Lengths This table presents data on the degradation of a mixture of PFCAs, including perfluorononanoic acid (PFNA), the acid form of this compound, under specific ultrasonic conditions.

CompoundDegradation after 120 min (%) at pH 10.01Degradation after 8 h (%) at Power Density 144 W/L
Perfluorobutanoic acid (PFBA)>8583
Perfluoropentanoic acid (PFPeA)>85>97
Perfluorohexanoic acid (PFHxA)>8594
Perfluorooctanoic acid (PFOA)>85>97
Perfluorononanoic acid (PFNA) >85 >97
Perfluorodecanoic acid (PFDA)>85>97
Data sourced from a study on the ultrasonic degradation of a mixture of PFAS. The results indicate a high degradation efficiency for PFNA under the specified conditions. ucl.ac.uk

Electrical discharge plasma is an emerging AOP that generates a plasma state in or in contact with water. This process creates a cocktail of highly reactive species, including hydroxyl radicals, aqueous electrons, and UV radiation, which can effectively degrade persistent organic pollutants. enviro.wiki Plasma treatment has the advantage of not requiring the addition of chemical reagents and can simultaneously oxidize and reduce contaminants. enviro.wiki

Research on plasma-based water treatment has demonstrated high removal efficiencies for various PFAS, including long-chain compounds. acs.orgnih.gov The degradation of PFAS by plasma is believed to be initiated by the attack of aqueous electrons. enviro.wiki This technology has shown the potential to reduce PFAS concentrations to below health advisory levels in short treatment times. enviro.wikinih.gov

Table 2: Efficiency of Electrical Discharge Plasma in Degrading Perfluoroalkyl Substances This table provides an overview of the removal efficiency of plasma treatment for different PFAS, including long-chain compounds comparable to this compound.

PFAS AnalyteInitial Concentration (ng/L)Final Concentration (ng/L)Percent Removal (%)
Long-Chain PFAS (total) 1,290 5.4 99.6
Perfluorooctanoic acid (PFOA)4901.899.6
Perfluorooctane sulfonate (PFOS)8003.699.6
Short-Chain PFAS (total C4 & C5)1,18042064.4
Data from a demonstration of nanofiltration followed by electrical discharge plasma for PFAS destruction in groundwater. serdp-estcp.mil

Photocatalytic degradation involves the use of a semiconductor catalyst, such as titanium dioxide (TiO₂) or tungsten trioxide (WO₃), which, upon irradiation with light of sufficient energy, generates electron-hole pairs. nih.govacs.orgresearchgate.net These charge carriers can then react with water and oxygen to produce reactive oxygen species that degrade pollutants. For PFAS, both oxidation by holes and reduction by hydrated electrons are considered important degradation pathways. nih.govacs.orgresearchgate.net

Studies on perfluorononanoic acid (PFNA), the acid counterpart of this compound, have shown that photocatalysis can achieve complete degradation. nih.govacs.orgresearchgate.net The mechanism involves both the shortening of the perfluoroalkyl chain through C-C bond cleavage and defluorination through C-F bond breaking. nih.govacs.orgresearchgate.net The efficiency of this process can be enhanced by using heterostructures, such as reduced graphene oxide with tungsten trioxide nanoflowers (r-GO/WO₃ NF), which improve charge separation and provide a surface for the adsorption of PFAS molecules. nih.govacs.orgresearchgate.net

Table 3: Photocatalytic Degradation of Perfluorononanoic Acid (PFNA) This table summarizes the results of a study on the photocatalytic degradation of PFNA using a reduced graphene oxide/tungsten trioxide nanoflower (r-GO/WO₃ NF) heterostructure.

ConditionDegradation (%)Defluorination (%)Time (hours)
365 nm light with r-GO/WO₃ NF and quencher1001422
532 nm light with r-GO/WO₃ NF and quencher22Not Reported22
Data indicates that the wavelength of light is critical, with UV light being significantly more effective due to the generation of hydrated electrons. nih.govacs.orgresearchgate.net

Thermal Degradation Technologies

Thermal treatment is another approach for the destruction of PFAS. These technologies utilize high temperatures to break the strong chemical bonds within the PFAS molecules. The effectiveness of thermal degradation depends on the temperature, the presence of other substances, and the specific PFAS compound.

Theoretical studies on the thermal decomposition of perfluorinated carboxylic acids, including perfluorononanoic acid, suggest a mechanism involving the elimination of hydrogen fluoride (HF) to form a perfluorinated α-lactone intermediate. rsc.org This intermediate then degrades, shortening the perfluoroalkyl chain by one carbon atom. rsc.org This process can repeat, leading to the eventual mineralization of the compound. rsc.org

Experimental studies have shown that the decomposition of PFCAs on granular activated carbon (GAC) can begin at temperatures as low as 200°C. und.edu However, higher temperatures (≥700°C) are required for efficient mineralization to fluoride ions. und.edu The presence of calcium compounds can also enhance the mineralization of PFAS during thermal treatment through hydrodefluorination reactions. gdut.edu.cn

Table 4: Thermal Decomposition of Perfluoroalkyl Carboxylic Acids (PFCAs) This table highlights the temperature ranges for different stages of PFOA thermal transformation, which can be considered indicative for other long-chain PFCAs like this compound.

Temperature Range (°C)Process
≤ 90Stable and nonvolatile
90 - 400Phase-transfer and thermal decomposition
≥ 400Fast decomposition
Data from a study on the thermal stability and decomposition of PFCAs on granular activated carbon. und.edu

High-Temperature Incineration Processes

High-temperature incineration is a widely applied technology for the destruction of hazardous organic waste, including PFAS like this compound. The process relies on thermal decomposition at extreme temperatures, typically above 850°C and often exceeding 1,000°C, with sufficient residence time (e.g., 2 seconds) to achieve molecular breakdown. wastedive.comeaest.comepa.gov Research and commercial-scale tests have demonstrated that incineration can achieve high destruction and removal efficiencies (DRE) for various PFAS. serdp-estcp.mil

Recent studies have validated that high-temperature combustion can reliably destroy a wide range of PFAS compounds. aijourn.com For instance, testing at commercial hazardous waste incineration facilities has demonstrated DREs of greater than 99.99% and even up to 99.9999% for specific PFAS like PFOS and PFHxS. wastedive.comwastedive.comvalvemagazine.com

However, the effectiveness of incineration is not without complexities. Incomplete combustion can lead to the formation of smaller, still-fluorinated products of incomplete combustion (PICs). epa.gov Theoretical and pilot-scale studies on PFOA (a C8 analogue of PFNA) show that incineration can lead to the regeneration of a mixture of smaller PFCAs, such as trifluoroacetic acid. nih.gov This occurs through pathways involving the cleavage of C-C bonds in the alkyl backbone. nih.gov Notably, in one study of a full-scale incinerator, perfluorononanoic acid (PFNA) was consistently the dominant PFAS measured in residual slag and fly ash, indicating its potential to persist if combustion conditions are not optimal. nih.gov

Table 1: Reported Destruction Efficiencies for PFAS in High-Temperature Incineration
PFAS TypeTemperatureDestruction & Removal Efficiency (DRE)Source
Various PFAS> 850°C (1,562°F)~99.99% wastedive.com
PFOS, PFHxSUp to 1,115°C (2,040°F)>99.9999% wastedive.comvalvemagazine.com
Principal PFASNot Specified>99.9999% serdp-estcp.mil
Fluorotelomer-based polymers1,000°CNo detectable PFOA epa.gov

Low/High-Temperature Thermal Desorption

Thermal desorption is a remediation technique used to treat contaminated solids, such as soil, by heating them to volatilize contaminants, which are then collected and treated. This method can be applied at both lower (e.g., 350°C) and higher (e.g., >450°C) temperatures. Research has shown that thermal desorption can achieve high removal efficiencies for a wide variety of PFAS, including long-chain PFCAs like PFNA. nih.gov

Studies on PFAS-contaminated soils have demonstrated that removal efficiency is highly dependent on the treatment temperature. A significant decrease in the concentration of various PFAS was observed at 350°C. nih.govresearchgate.net At 450°C, removal efficiencies of over 99% were achieved for all PFAS in fortified soils. nih.govresearchgate.net However, in field-contaminated soils, PFCAs sometimes exhibited lower removal rates compared to other PFAS classes like perfluoroalkyl sulfonates (PFSAs). nih.govresearchgate.net The temperature required to initiate PFAS decomposition generally decreases as the perfluoroalkyl chain length increases, suggesting that long-chain compounds like PFNA may begin to break down at lower temperatures than their short-chain counterparts. eaest.com The optimal conditions for thermal desorption are often found to be between 350°C and 450°C, with treatment times of 15 to 45 minutes being sufficient. nih.gov

Table 2: PFAS Removal from Soil via Thermal Desorption at Different Temperatures
TemperatureSoil TypeAverage PFAS Removal EfficiencySource
350°CFortified Soils43% nih.govresearchgate.net
350°CField-Contaminated Soil79% nih.govresearchgate.net
450°CFortified Soils>99% nih.govresearchgate.net
550°CField-Contaminated Soil71% - 99% nih.govresearchgate.net

Microwave Hydrothermal Treatment

Microwave hydrothermal treatment is an emerging technology that utilizes microwave energy to heat water containing PFAS under pressure, often in the presence of catalysts or oxidants to accelerate degradation. This method has shown promise for the decomposition of PFCAs, with most research focusing on PFOA as a representative compound.

The process typically involves heating the aqueous solution to temperatures between 60°C and 130°C. nih.gov The efficiency of the degradation can be significantly enhanced by the addition of activating agents. For example, the use of persulfate as an oxidant generates highly reactive sulfate (B86663) radicals that can break down PFOA. nih.gov Further improvements have been demonstrated by introducing zero-valent iron (ZVI), which acts as a catalyst to generate ferrous ions. These ions lower the activation energy required for persulfate to form sulfate radicals, thereby increasing the mineralization rate of PFOA and reducing the reaction time. nih.govnih.gov One laboratory study demonstrated that treating PFOA with persulfate and ZVI at 90°C for 2 hours resulted in 67.6% decomposition, yielding shorter-chain PFCAs and fluoride ions. nih.gov

Industrial Applications and Material Science Research

Functionality as a Surfactant in Industrial Processes

As a "super surfactant," Sodium heptadecafluorononanoate and other similar fluorosurfactants are utilized for their capacity to deliver performance levels unattainable by conventional hydrocarbon or silicone-based surfactants. dynaxcorp.com They are characterized by high thermal and chemical stability, allowing them to function in extreme pH conditions and high-temperature applications. dynaxcorp.comresearchgate.netcymitquimica.com The primary function of this compound as a surfactant is its exceptional ability to lower the surface tension of aqueous solutions. PFAS-based fluorosurfactants can reduce the surface tension of water to below 16 mN/m (dynes/cm). dynaxcorp.comnih.gov This is a significant reduction compared to the values of around 25 dyne/cm typically achieved by standard hydrocarbon surfactants. dynaxcorp.com This property is critical in processes requiring superior wetting, spreading, and leveling. dynaxcorp.com

The water and oil repellency of surfaces treated with this compound is a direct consequence of the low surface energy imparted by its fluorinated alkyl chain. researchgate.net The mechanism is rooted in the unique properties of the carbon-fluorine (C-F) bond. This bond is extremely strong and stable, leading to weak intermolecular forces of attraction (low cohesive energy) between the fluorocarbon chains. nih.govdaikinchemicals.com

When applied to a substrate, the hydrophobic and oleophobic (oil-repelling) perfluorocarbon chains orient themselves away from the surface, creating a densely packed, low-energy barrier. nih.gov For a liquid to wet a surface, its own surface tension must be lower than the surface energy of the solid. Since water and oils have relatively high surface tensions due to stronger intermolecular forces (e.g., hydrogen bonding in water), they are unable to spread across the fluorinated surface. daikinchemicals.com Instead, the liquids are repelled, forming distinct droplets with a high contact angle, which then tend to roll off easily. daikinchemicals.comresearchgate.net A surface composed of uniformly organized trifluoromethyl (-CF3) groups, the terminal group on many fluorosurfactants, can exhibit a solid surface tension as low as 6 mN/m. nih.gov

Substance/Coating TypeTypical Surface Tension (mN/m or dyne/cm)

In industrial formulations such as coatings, inks, and polishes, achieving a uniform, defect-free film is paramount. This compound plays a crucial role as a leveling and wetting agent to ensure proper film formation. pcimag.comchemours.com By dramatically lowering the surface tension of a liquid formulation, it promotes the wetting of the substrate, including low-energy surfaces like plastics that are otherwise difficult to coat. dynaxcorp.comschwegmannnet.de

This enhanced wetting and spreading capability helps to prevent common film defects such as craters, pinholes, "fish eyes," and "orange peel" textures. dynaxcorp.compcimag.com These defects are often caused by surface tension gradients or contamination from low-energy particles like oil or grease. dynaxcorp.com The presence of a fluorosurfactant creates a uniform surface tension across the entire liquid film as it is applied, allowing it to flow and level out smoothly before drying or curing. pcimag.com Furthermore, fluorinated surfactants are used to stabilize emulsions, such as perfluorocarbon-in-water emulsions, by forming a robust stabilizing layer at the interface between the two immiscible liquids, preventing droplet coalescence. rsc.orgresearchgate.net

Applications in Coatings and Surface Treatments

The unique properties of this compound make it a valuable additive in a wide range of specialty coatings and surface treatments designed for protective and performance-enhancing applications. cymitquimica.com It is used in formulations for paints, inks, adhesives, and waxes. pcimag.comchemours.com

The incorporation of fluorosurfactants like this compound into coatings enhances the durability and performance of the underlying material in several ways. The creation of a uniform, defect-free film ensures a consistent protective barrier against environmental factors. dynaxcorp.com The oleophobic and hydrophobic nature of the coating provides excellent resistance to dirt, stains, and chemicals. pcimag.comfraunhofer.de This "easy-clean" property helps maintain the aesthetic and functional integrity of the surface over time. basf.com In some applications, these additives can also improve abrasion resistance and provide anti-blocking properties, which prevent coated surfaces from sticking together when stacked or rolled. chemours.com

Research in material science continues to explore the development of new fluorinated coatings to meet evolving performance and regulatory demands. While long-chain PFAS like this compound have demonstrated high performance, environmental and health concerns have driven research toward alternatives. fraunhofer.deinnovationnewsnetwork.comeuropean-coatings.com A significant area of development involves creating novel polymers and oligomers that incorporate fluorinated segments to achieve desired surface properties. For instance, research has focused on perfluoropolyether (PFPE)-based polyurethane oligomers as potential replacements for long-chain perfluoroalkyl substances. mdpi.comnih.gov These new materials aim to provide comparable or superior water and oil repellency while having a more favorable environmental profile. nih.gov This ongoing innovation seeks to balance the high-performance attributes of fluorochemistry with principles of sustainable and safe material design. innovationnewsnetwork.com

Textile and Fabric Treatment Technologies

In the textile industry, fluorochemicals are widely used in finishing treatments to impart water, oil, and soil repellency to fabrics. researchgate.netpca.state.mn.ussemanticscholar.org this compound belongs to the class of compounds used for these high-performance finishes. The treatment involves applying an aqueous dispersion of the fluorochemical to the textile, typically at a concentration of 0.05% to 0.5% of the fabric's weight. semanticscholar.org

Role in Firefighting Foams (AFFF and AR-AFFF)

This compound, as a long-chain perfluoroalkyl carboxylate (PFCA), has historically been a crucial component in the formulation of Class B firefighting foams, particularly Aqueous Film-Forming Foam (AFFF) and Alcohol-Resistant AFFF (AR-AFFF). itrcweb.orgmaine.gov These foams are designed to combat high-hazard flammable liquid fires, such as those involving gasoline, oil, and jet fuel. itrcweb.org

The fundamental role of this compound in these formulations is to act as a potent fluorosurfactant. itrcweb.org Fluorosurfactants are the key active ingredient in fluorinated Class B foams. itrcweb.org When the AFFF concentrate is mixed with water and discharged, the this compound dramatically lowers the surface tension of the water. This enables the formation of a thin aqueous film that spreads rapidly across the surface of a less dense hydrocarbon fuel. maine.gov

This film serves two primary functions in fire suppression:

It acts as a vapor barrier, cutting off the supply of flammable vapors from the fuel to the flames. maine.gov

It simultaneously cools the fuel surface.

The combination of these effects leads to rapid fire extinguishment and provides excellent protection against reignition. maine.gov The unique properties of the perfluorinated carbon chain in this compound are responsible for this high efficiency. The fluorinated tail is both hydrophobic (water-repelling) and oleophobic (oil-repelling), which allows it to orient at the fuel-water interface to create a stable and effective film.

AFFF formulations are complex mixtures, and while fluorosurfactants like this compound are a minor component by percentage (often less than 2% of the concentrate), they are vital for the foam's signature film-forming capability. nih.gov

Component Category Typical % in AFFF Concentrate Function
Water/Diluent>60%Solvent carrier
Solvents (e.g., glycols)up to 20%Stabilizer, foam promoter
Hydrocarbon Surfactantsup to 18%Foaming agent
Fluorosurfactants (e.g., this compound) <2% Enables aqueous film formation, lowers surface tension

This interactive table summarizes the typical composition of an AFFF concentrate, highlighting the critical role of fluorosurfactants.

Interactions with Polymeric Systems

The interaction of this compound with polymers is a subject of significant interest, particularly in formulations where both components are present, such as in certain dispersions, emulsions, and coatings. These interactions can modify the bulk and surface properties of the solution, influencing viscosity, stability, and surface activity.

The interaction between an ionic surfactant like this compound and a nonionic polymer in an aqueous solution is a complex, multi-step process. Research on the closely related lithium heptadecafluorononanoate (LiPFN) with poly(vinylpyrrolidone) (PVP) provides a detailed model for this mechanism. nih.gov

The process begins with the surfactant molecules existing individually in the solution. As the concentration increases, the surfactant molecules begin to self-aggregate, forming micelles. This initial aggregation step often occurs without inducing conformational changes in the polymer. nih.gov

Following this, interactions occur between the formed fluorinated micelles and the polymer chains. The micelles first associate with specific regions of the polymer. As surfactant concentration further increases, this interaction extends to involve the entire macromolecule. nih.gov This causes the polymer chains to reorganize and wrap around the surfactant micelles, creating a "dressed micelle" or polymer-surfactant complex. nih.gov The primary driving forces for these interactions typically include hydrophobic interactions between the fluorinated tail of the surfactant and hydrophobic segments of the polymer, as well as electrostatic and van der Waals forces. researchgate.net

The molecular weight of the polymer has a pronounced influence on the interaction with surfactants and the resulting surface activity of the complex. nih.govepfl.ch Studies have shown that a threshold molecular weight of the polymer is often required for significant interaction to occur. epfl.chpolimi.it

For the LiPFN-PVP system, the polymer's molecular weight directly affects the kinetic mechanism of the surfactant's absorption onto the polymer. nih.gov In studies involving sodium dodecyl sulfate (B86663) (SDS) and poly(ethylene oxide) (PEO), it was found that in a specific molecular weight range (e.g., 1000 < M(PEO) < 8000), the critical aggregation concentration (the concentration at which surfactant begins to bind to the polymer) decreases as the polymer molecular weight increases. epfl.ch However, above a certain molecular weight (e.g., M(PEO) > 8000), the critical aggregation concentration becomes independent of the polymer's molar mass. epfl.ch

This indicates that higher molecular weight polymers can promote the aggregation of surfactant molecules at lower concentrations, effectively enhancing the surface activity of the system. The larger polymer chains provide more sites for micelle nucleation and interaction, leading to a more significant reduction in surface tension at lower surfactant concentrations.

Polymer Molecular Weight Effect on Critical Aggregation Concentration (CAC) Effect on Surfactant Binding
Low (Below Threshold)No significant interaction or complex formation. epfl.ch-
IntermediateCAC decreases as molecular weight increases. epfl.chSaturated bound surfactant amount is proportional to the number concentration of the polymer. epfl.ch
High (Above Threshold)CAC becomes independent of molecular weight. epfl.chSaturated bound surfactant amount becomes proportional to the mass concentration of the polymer. epfl.ch

This interactive table illustrates the general effects of polymer molecular weight on key parameters of polymer-surfactant interaction.

The synergistic interaction between polymers and surfactants like this compound is highly effective for stabilizing emulsions (e.g., oil-in-water) and other colloidal dispersions. mdpi.com While surfactants are adept at adsorbing to oil-water interfaces and reducing interfacial tension, they may not be sufficient on their own to provide long-term stability against droplet coalescence. mdpi.com

When a polymer is added to a surfactant-stabilized emulsion, the polymer-surfactant complexes adsorb to the droplet interface. mdpi.com This creates a robust steric and/or electrostatic barrier on the surface of the droplets. mdpi.com This barrier physically hinders the droplets from approaching each other and coalescing, thereby significantly enhancing the kinetic stability of the emulsion. nih.govmdpi.com Fluorinated surfactants, in particular, are known to form highly stable interfacial layers, and their combination with suitable polymers can further improve the longevity and robustness of emulsions used in various industrial applications. polimi.it

Advanced Materials Research

Ionic liquids (ILs) are salts that are liquid at low temperatures (typically below 100°C) and are investigated as advanced electrolytes for electrochemical devices, including high-energy-density metal-air batteries (such as sodium-air and lithium-air). mdpi.com They offer significant advantages over traditional organic solvent-based electrolytes, including negligible vapor pressure, non-flammability, high thermal stability, and wide electrochemical stability windows, which collectively enhance battery safety and performance. rsc.orgresearchgate.net

The properties of an ionic liquid are determined by the combination of its cation and anion. mdpi.com Fluorinated compounds are central to the design of many high-performance ILs for battery applications. osti.gov Anions such as bis(trifluoromethanesulfonyl)imide (TFSI) and bis(fluorosulfonyl)imide (FSI) are commonly used in IL electrolytes for sodium and lithium batteries. researchgate.net The presence of fluorinated moieties on the anion can impart desirable properties such as:

Enhanced thermal and electrochemical stability.

Low viscosity and high ionic conductivity.

Hydrophobicity, which can be crucial in metal-air batteries to prevent detrimental reactions with ambient moisture.

While the use of specific perfluorinated sulfonylimide anions is well-documented in electrolytes for sodium-ion and other "beyond lithium" batteries, the direct application of the heptadecafluorononanoate anion as a primary component of ionic liquids for metal-air batteries is not prominently featured in the available research literature. However, the fundamental properties of the long perfluorinated alkyl chain suggest its potential utility in creating highly stable and hydrophobic ionic liquids, an area that could be explored in future advanced materials research for electrochemical energy storage. rsc.org

Development of Perfluorinated Alkyl-Containing Polymers and Copolymers

The synthesis of perfluorinated alkyl-containing polymers and copolymers often involves emulsion polymerization, a process where emulsifying agents, or surfactants, are crucial for stabilizing the polymer particles in an aqueous medium. Historically, perfluoroalkyl surfactants have been widely employed in the production of fluoropolymers due to their high stability and effectiveness in these polymerization processes.

While the parent acid of this compound, perfluorononanoic acid (PFNA), has been identified as a processing aid in the manufacture of some fluoropolymers, detailed research findings and specific data on the direct application of this compound in the synthesis of perfluorinated alkyl-containing polymers and copolymers are not extensively available in publicly accessible scientific literature and patent databases.

The general role of perfluoroalkyl carboxylates, a class of compounds to which this compound belongs, in emulsion polymerization is to facilitate the dispersion of fluorinated monomers in water and to stabilize the resulting polymer latex. The choice of surfactant can influence various properties of the final polymer, including molecular weight, particle size, and thermal stability.

In the broader context of fluoropolymer research, there has been a significant effort to explore alternative surfactants due to environmental and health concerns associated with some long-chain perfluorinated compounds. This has led to extensive investigation into shorter-chain perfluoroalkyl substances and non-fluorinated surfactants.

Due to the limited availability of specific research data for this compound in this application, a detailed data table on its direct impact on polymer properties cannot be provided at this time. Further focused research would be necessary to elucidate the specific characteristics and advantages of using this compound in the development of novel perfluorinated alkyl-containing polymers and copolymers.

Regulatory Frameworks and Environmental Policy Research

International and National Regulatory Classifications of Sodium Heptadecafluorononanoate

This compound, as a salt of perfluorononanoic acid (PFNA), falls under the regulatory scope of several international and national chemical management programs due to concerns about its persistence, potential for bioaccumulation, and toxicity.

Registration, Evaluation, Authorization, and Restriction of Chemicals (REACH) Regulation (EU)

Under the European Union's REACH Regulation (EC) No 1907/2006, this compound is subject to restrictions as part of a broader group of perfluorinated compounds. The regulation specifically addresses linear and branched perfluorocarboxylic acids with a carbon chain length of 9 to 14 atoms (C9-C14 PFCAs), their salts, and related substances. europa.eu

Perfluorononan-1-oic acid (PFNA), the acid form of this compound, along with its sodium and ammonium (B1175870) salts, was identified as a Substance of Very High Concern (SVHC) and included in the Candidate List for potential inclusion in Annex XIV of REACH. europa.eu The reasons for this inclusion were its classification as toxic for reproduction and as a persistent, bioaccumulative, and toxic (PBT) substance. europa.eu

Subsequently, these substances were included in Annex XVII of REACH, which imposes restrictions on their manufacture, use, and placement on the market. europa.eu Commission Regulation (EU) 2021/1297 amended Annex XVII to restrict C9-C14 PFCAs, their salts, and related substances. The regulation sets specific concentration limits for these substances in mixtures, articles, and as constituents of other substances. europa.eu For instance, the regulation establishes a concentration limit of 25 parts per billion (ppb) for the sum of C9-C14 PFCAs and their salts, and 260 ppb for the sum of C9-C14 PFCA-related substances. europa.eu Certain applications, such as use in transported isolated intermediates under specific conditions, have different concentration limits and are subject to review. europa.eu

Table 1: REACH Regulatory Status of C9-C14 PFCAs (including this compound)

Regulatory ActionDetailsReference
SVHC Identification PFNA and its sodium and ammonium salts were included in the Candidate List as toxic for reproduction and PBT substances. europa.eu
Annex XVII Restriction Manufacture, use, and placing on the market of C9-C14 PFCAs, their salts, and related substances are restricted. europa.eu
Concentration Limits 25 ppb for the sum of C9-C14 PFCAs and their salts; 260 ppb for the sum of related substances in most applications. europa.eu

US Environmental Protection Agency (EPA) Classifications (e.g., TRI, DSSTox)

The U.S. Environmental Protection Agency (EPA) manages PFAS through various statutory authorities and programs. This compound is tracked and classified within EPA's chemical databases.

Distributed Structure-Searchable Toxicity (DSSTox) Database: this compound is registered in the EPA's DSSTox database with the identifier DTXSID50896632. epa.gov The DSSTox database is a critical resource that provides high-quality chemical structure information, linking it to toxicity data and predictive models. epa.gov This inclusion facilitates research and risk assessment by providing a standardized chemical identifier and structure. epa.gov

Toxics Release Inventory (TRI): In December 2022, the EPA proposed a rule to eliminate the de minimis exemption for reporting PFAS to the Toxics Release Inventory (TRI). epa.gov This exemption had allowed facilities to avoid reporting on PFAS when used in low concentrations. epa.gov By removing this exemption, the EPA aims to gather more comprehensive data on the releases and waste management of TRI-listed PFAS, ensuring that even small quantities are reported. epa.gov While the EPA has been adding specific PFAS to the TRI list, the direct reporting requirement for this compound specifically depends on its inclusion in the list of covered chemicals.

State-Level Regulations (e.g., California Safe Cosmetics Program)

Several U.S. states have established their own regulations for PFAS that are often more stringent than federal rules. California has been particularly active in regulating chemicals in consumer products.

California Safe Cosmetics Program (CSCP): The California Safe Cosmetics Act of 2005 mandates that cosmetics manufacturers report products sold in the state that contain ingredients identified as causing cancer or reproductive toxicity. ca.govsrcconsultants.com this compound is on the CSCP's list of reportable ingredients. ca.gov It is listed with hazard traits including bioaccumulation, environmental persistence, and reproductive toxicity. ca.gov The program makes this information publicly available through a database, allowing consumers to be more informed about the products they use. ca.gov The Fragrance and Flavor Ingredients Right to Know Act of 2020 further expanded these reporting requirements. ca.govagg.com

In addition to reporting, California has moved to ban certain chemicals from cosmetics. The Toxic-Free Cosmetics Act, effective January 1, 2025, will prohibit the manufacture and sale of cosmetic products containing a list of intentionally added chemicals, including thirteen specific PFAS. khlaw.com A subsequent law, AB 496, expands this list of banned substances, with the new prohibitions taking effect on January 1, 2027. khlaw.com

Policy Development and Management Strategies for Per- and Polyfluoroalkyl Substances

The widespread presence and persistence of PFAS have prompted the development of comprehensive management strategies aimed at controlling their use, reducing environmental releases, and remediating existing contamination.

Risk Assessment Methodologies in Regulatory Contexts

Risk assessment is a foundational component of developing regulations for PFAS. It involves evaluating the potential for adverse health and environmental effects from exposure to these chemicals.

The process typically follows a source-pathway-receptor model to understand how contaminants move through the environment and lead to exposure. crew.ac.uk Key challenges in PFAS risk assessment include the vast number of different PFAS compounds, many of which lack chemical-specific toxicity data. researchgate.netitrcweb.org

To address this, agencies are exploring methods such as:

Grouping of PFAS: Rather than assessing each of the thousands of PFAS individually, a grouping approach can be used. For example, the European Food Safety Authority (EFSA) performed a risk assessment for the sum of four specific PFCAs (PFOA, PFNA, PFHxS, and PFOS), assuming equal potency. researchgate.net

Use of Surrogates: In the absence of data for a specific PFAS, toxicity values from a structurally similar and well-studied PFAS may be used as a surrogate, though this introduces uncertainty. itrcweb.org

In-Silico Models: Physiologically based pharmacokinetic (PBPK) models are computational tools used to simulate the absorption, distribution, metabolism, and excretion of chemicals. researchgate.net These models help in translating findings from animal studies to human-equivalent doses, which can then be compared to established tolerable daily intakes to assess risk. researchgate.net

Risk assessment methodologies are continually evolving as new scientific data becomes available, which in turn informs changes in regulatory values and risk management policies. itrcweb.org

Integration of Scientific Evidence into Environmental Policy

The integration of scientific evidence into environmental policy for per- and polyfluoroalkyl substances (PFAS), including this compound and its corresponding acid form, perfluorononanoic acid (PFNA), is a complex and evolving process. Regulatory bodies like the U.S. Environmental Protection Agency (EPA) rely on scientific research to inform decisions, but this process is often incremental and faces challenges due to the vast number of compounds and the continuous emergence of new data. waterfm.comepa.gov

A primary driver for policy has been the detection of PFAS in the environment, particularly in drinking water. greensciencepolicy.org The EPA's PFAS Strategic Roadmap outlines a commitment to invest in scientific research to fill knowledge gaps regarding which PFAS pose health and ecological risks and at what exposure levels. truthinscience.org This research underpins the development of regulatory standards. For instance, the EPA has established National Primary Drinking Water Regulations (NPDWRs) for several PFAS, including PFNA. itrcweb.org The final rule, effective in 2024, sets a Maximum Contaminant Level (MCL) for PFNA at 10 parts per trillion (ppt). ralaw.com This regulatory value is derived from an assessment of toxicity data and potential health effects, representing a direct application of scientific findings to public health protection. itrcweb.org

The European Food Safety Authority (EFSA) also exemplifies the use of scientific evidence, particularly from epidemiological studies, in its risk assessments. nih.gov The EFSA's approach includes using Benchmark Dose (BMD) modeling with human data to establish guidance values, such as a Tolerable Weekly Intake (TWI) for a mixture of several PFAS, including PFNA. nih.gov

The process is not without debate. Scientific advisory boards review the evidence used by agencies like the EPA to ensure the analyses are robust and transparent before final regulations are set. truthinscience.org Furthermore, the EPA's New Chemicals Program reviews alternatives to phased-out long-chain PFAS to ensure they are safer, often requiring extensive testing on potential degradation products before they can be commercialized. epa.gov This demonstrates a precautionary approach, integrating scientific assessment at the front end of the chemical lifecycle to prevent future environmental contamination. epa.gov The collaboration between scientists, regulatory agencies, and policymakers is crucial for developing effective environmental policies that protect public health from the risks posed by compounds like this compound. greensciencepolicy.orgnih.gov

Challenges and Future Perspectives in PFAS Regulation

Data Gaps and the "Data-Poor" Nature of Many PFAS Compounds

A significant hurdle in the regulation of PFAS is the sheer number of substances, estimated to be in the thousands, and the fact that most of them are "data-poor." truthinscience.orgchromatographyonline.com While this compound and its acid (PFNA) are among the more studied PFAS, the vast majority of these "forever chemicals" lack sufficient toxicological data to perform comprehensive risk assessments. nih.govecos.org This scarcity of information presents a major challenge for regulators aiming to create health-protective policies. waterfm.com

The scientific community has identified critical data gaps that need to be filled to inform a comprehensive federal strategic plan on PFAS. waterfm.com These gaps include a deeper understanding of potential health effects, exposure pathways, and the toxicity of the many PFAS for which limited or no data exist. waterfm.comecos.org Currently, analytical standards are only available for about 100 PFAS, meaning we are only capable of looking for 1-2% of all potential PFAS in the environment. chromatographyonline.com This limitation is compounded by the complexities of PFAS detection, where methods like "total fluorine" analysis can be imprecise, and targeted analysis is hampered by the lack of standardized methods for most compounds. plasticsengineering.org

This "data-poor" reality means that while sampling efforts may detect numerous PFAS compounds, it is difficult to determine the potential human health risks they pose. ecos.org There is a pressing need for research to characterize the thousands of unknown PFAS, understand their presence in the environment, and develop methods for their safe management and disposal. nih.gov The uncertainty surrounding the vast class of PFAS chemicals complicates regulatory efforts and underscores the importance of continued research to close these critical knowledge gaps. youtube.com

Q & A

Q. What mechanistic studies can clarify its role in disrupting endocrine signaling pathways?

  • Methodological Answer : Use transcriptomic profiling (RNA-seq) on exposed cell lines to identify dysregulated genes (e.g., PPARα, thyroid hormone receptors). Pair with chromatin immunoprecipitation (ChIP-seq) to map DNA binding sites. Validate findings using CRISPR knockouts of suspected targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.